1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is a silane compound characterized by the presence of a trimethoxysilyl group attached to a propanamine backbone. Its molecular formula is CHNOSi, and it has a molar mass of approximately 221.37 g/mol. The compound features a three-carbon amine chain with an ethyl and methyl group, contributing to its unique chemical properties and potential applications in various fields, including materials science and organic chemistry .
As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in scientific research.
The reactivity of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is primarily attributed to its amine and silane functionalities. Key reactions include:
These reactions make the compound versatile for creating silane-based coatings and composites .
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- can be synthesized through several methods:
The unique structure of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- allows for various applications:
Several compounds share structural similarities with 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | CHNOSi | Contains both amine and trimethoxysilyl functionalities |
N-Ethyl-N-(trimethoxysilyl)propanamine | CHNOSi | Similar amine-silane structure but lacks methyl group |
N-Methyl-N-(trimethoxysilyl)propanamine | CHNOSi | Contains methyl instead of ethyl; may alter reactivity |
3-Aminopropyltriethoxysilane | CHNOSi | Different alkoxy groups; used primarily for surface modification |
The presence of both ethyl and methyl groups in 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- distinguishes it from other similar compounds, potentially influencing its solubility and reactivity compared to others that may have different alkyl substitutions .
Corrosive